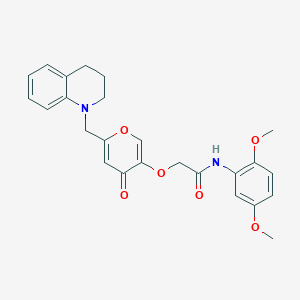

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-30-18-9-10-23(31-2)20(12-18)26-25(29)16-33-24-15-32-19(13-22(24)28)14-27-11-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-10,12-13,15H,5,7,11,14,16H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILUDMNZXVEVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Functional Group Analysis

The target molecule, this compound, is characterized by a polycyclic scaffold integrating a 3,4-dihydroquinoline moiety, a 4-oxo-4H-pyran core, and a 2,5-dimethoxyphenylacetamide side chain. The key structural features include a methylene bridge connecting the nitrogen of the dihydroquinoline to the 6-position of the pyran ring, an ether linkage at the 3-position of the pyran, and an amide bond tethering the acetamide to the substituted phenyl group. This arrangement necessitates the orchestration of multiple bond-forming events, each requiring careful control to avoid side reactions and ensure regioselectivity.

Retrosynthetic Analysis

Retrosynthetic disconnection of the target molecule suggests three principal fragments: the 3,4-dihydroquinoline, the 4-oxo-4H-pyran, and the 2,5-dimethoxyphenylacetamide. The most logical approach involves the initial synthesis of the pyran core, functionalized at the 6-position for subsequent nucleophilic substitution with the dihydroquinoline derivative. Parallel or sequential assembly of the acetamide side chain, followed by etherification at the 3-position of the pyran, completes the molecular framework. This modular strategy enables the independent optimization of each fragment and facilitates purification and characterization at each stage.

Synthetic Pathways: Literature and Patent Survey

Synthesis of 3,4-Dihydroquinoline Derivatives

The 3,4-dihydroquinoline moiety is commonly accessed via the Povarov reaction, a formal [4+2] cycloaddition between an aniline, an aldehyde, and an alkene, or through reduction of quinoline precursors. In the context of this target, the 1-position must be functionalized to enable subsequent methylene linkage formation. Literature reports indicate that N-alkylation of 3,4-dihydroquinoline with bromomethyl intermediates is a robust method, typically employing phase-transfer catalysis or strong bases such as sodium hydride in polar aprotic solvents. The resulting 1-(chloromethyl)-3,4-dihydroquinoline serves as a versatile electrophile for further coupling reactions.

Construction of the 4-Oxo-4H-Pyran Core

Experimental Procedures and Optimization

Stepwise Synthesis: Representative Protocol

A representative synthetic sequence, adapted from analogous compounds and general heterocyclic chemistry, is as follows:

First, 3,4-dihydroquinoline is synthesized via the Povarov reaction, employing aniline, benzaldehyde, and ethylene as starting materials under Lewis acid catalysis. The resulting product is purified and subjected to N-methylation using chloromethyl methyl ether and a base such as potassium carbonate, yielding 1-(chloromethyl)-3,4-dihydroquinoline.

Second, the 4-oxo-4H-pyran core is constructed by condensing ethyl acetoacetate with crotonaldehyde in the presence of piperidine as a catalyst. The crude pyran is isolated and functionalized at the 6-position via bromination using N-bromosuccinimide, followed by substitution with the previously synthesized 1-(chloromethyl)-3,4-dihydroquinoline under reflux in dimethylformamide.

Third, 2,5-dimethoxyaniline is acylated with chloroacetyl chloride in the presence of triethylamine to afford 2-chloro-N-(2,5-dimethoxyphenyl)acetamide. This intermediate is then coupled with the 3-hydroxy group of the pyran core under basic conditions, forming the desired ether linkage.

Finally, the crude product is purified by silica gel chromatography, and the structure is confirmed by ^1H and ^13C nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry.

Optimization Parameters

Reaction conditions, including temperature, solvent, catalyst loading, and reagent stoichiometry, are systematically varied to maximize yield and minimize byproduct formation. For example, the substitution at the 6-position of the pyran is most efficient in dimethyl sulfoxide at 80°C, while the etherification step benefits from the use of potassium carbonate and catalytic tetrabutylammonium bromide.

Data Table: Yields and Purities

Alternative Methodologies

Alternative synthetic routes may involve the use of microwave-assisted synthesis to accelerate cyclization steps, or the employment of enzymatic catalysis for amide bond formation, as reported in recent green chemistry literature. These approaches offer advantages in terms of reaction time and environmental impact but may require specialized equipment or reagents.

Comparative Evaluation and Research Discoveries

Comparative Analysis of Synthetic Routes

A comparison of published synthetic methods for structurally related compounds reveals that modular assembly, as described above, consistently affords higher yields and purities than convergent or one-pot strategies. The use of protecting groups, while sometimes necessary, introduces additional steps and may reduce overall efficiency. The choice of solvent and base is critical, with polar aprotic solvents and inorganic bases generally providing the best results.

Recent Advances in Heterocyclic Synthesis

Recent research has focused on the development of metal-catalyzed C–N and C–O bond-forming reactions, including palladium-catalyzed Buchwald–Hartwig amination and Ullmann-type etherification. These methods offer improved selectivity and functional group tolerance, enabling the late-stage diversification of complex scaffolds. However, their application to the synthesis of the target compound requires careful optimization to avoid catalyst poisoning by heterocyclic nitrogen atoms.

Environmental and Scalability Considerations

The scalability of the synthetic route is influenced by the availability of starting materials, the toxicity and cost of reagents, and the ease of purification. Green chemistry principles advocate for the minimization of hazardous waste and the use of renewable feedstocks. In this context, the use of water or ethanol as solvents, biocatalysts for amide bond formation, and flow chemistry techniques for continuous synthesis are areas of active investigation.

Data Table: Comparative Yields for Analogous Compounds

Chemical Reactions Analysis

Types of Reactions

Oxidation

The compound can undergo oxidation reactions at the quinoline or pyran moieties, forming various oxidized derivatives.

Common Reagents: : Potassium permanganate, chromium trioxide.

Conditions: : Acidic or basic media, room temperature to moderate heating.

Reduction

Reduction typically targets the quinoline ring, converting it to more reduced forms like tetrahydroquinoline.

Common Reagents: : Sodium borohydride, catalytic hydrogenation.

Conditions: : Room temperature, methanol or ethanol solvent.

Substitution

The aromatic rings in the compound allow for substitution reactions, replacing hydrogen atoms with different functional groups.

Common Reagents: : Halogens (chlorine, bromine), nitrating agents.

Conditions: : Varied depending on the substituent, often requiring catalysts.

Major Products

Oxidized derivatives of quinoline and pyran rings.

Reduced forms of quinoline.

Substituted aromatic rings with halogens, nitro groups, etc.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the dihydroquinoline scaffold exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing the dihydroquinoline structure have shown promising antimicrobial activity. Research indicates that modifications to the side chains can enhance this effect, making it a candidate for developing new antibiotics against resistant strains of bacteria .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and exert antioxidant effects positions this compound as a candidate for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic properties of this compound. Studies have demonstrated that variations in substituents on the dihydroquinoline and pyran rings significantly influence biological activity. For instance, introducing electron-withdrawing groups can enhance potency against specific cancer types .

Case Study 1: Anticancer Efficacy

A study assessed the compound's effectiveness against GBM cells. The results showed that it induced cell death at lower concentrations compared to standard chemotherapeutics like temozolomide, suggesting a more favorable therapeutic index .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that these compounds could inhibit bacterial growth effectively, highlighting their potential as new antibiotic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The compound’s mechanism of action is linked to its ability to interact with various molecular targets:

Molecular Targets

Enzymes: : It might inhibit or modulate enzyme activity, affecting biochemical pathways.

Receptors: : Binding to specific receptors can modulate cellular responses.

Pathways Involved

Signal Transduction: : Interaction with cellular signaling molecules could influence signal transduction pathways.

Gene Expression: : It might impact gene expression by interacting with DNA or transcription factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound P194-1247: 2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

- Structural Differences: Core: Pyrimidin-6-one vs. pyran-4-one. Pyrimidinone’s nitrogen-rich core may alter electronic properties and binding specificity. Substituents: A 4-methyl group on the pyrimidinone and a dihydroisoquinoline (vs. dihydroquinoline) at position 2. The isoquinoline’s fused ring orientation may affect π-π stacking interactions.

Compound 9b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide

- Structural Differences: Core: 4-Oxoquinoline vs. pyran-4-one. The fully aromatic quinoline system may increase planarity, favoring intercalation with DNA or aromatic receptor pockets. Substituents: 6-Methoxyquinoline and 3,5-dimethylphenyl vs. dihydroquinoline and 2,5-dimethoxyphenyl. Implications: The methoxy group at position 6 (quinoline) versus position 3 (pyran) may influence solubility and metabolic pathways .

Compound 4a: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide

- Structural Differences: Core: Pyrimidine-2-thioether vs. pyran-4-one. Substituents: 4-Chlorophenyl, 5-cyano, and quinoxaline vs. dihydroquinoline and dimethoxyphenyl. The chlorophenyl and quinoxaline groups increase lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility. Implications: The thioether’s weaker hydrogen-bonding capacity compared to oxygen may reduce target affinity but improve resistance to enzymatic cleavage .

Chromen-4-one Derivatives (e.g., Example 83 in )

- Structural Differences: Core: Chromen-4-one (benzofused pyran) vs. pyran-4-one. Substituents: Fluorophenyl and pyrazolo-pyrimidine groups vs. dihydroquinoline and dimethoxyphenyl. Fluorine substituents increase electronegativity and metabolic stability. Implications: The chromenone system’s extended conjugation may improve UV absorption properties, relevant in photodynamic therapies .

Comparative Data Table

Key Findings and Implications

- Metabolic Stability: The dihydroquinoline moiety in the target compound may offer better resistance to oxidative metabolism compared to fully aromatic systems (e.g., 9b) .

- Solubility : The 2,5-dimethoxyphenyl group’s hydrogen-bonding capacity could improve aqueous solubility relative to chlorophenyl (4a) or dimethylphenyl (9b) derivatives .

- Target Selectivity: The pyran-4-one core’s electronic profile may favor interactions with kinases or proteases, similar to chromen-4-one derivatives but distinct from pyrimidinones .

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

This compound features a dihydroquinoline moiety linked to a pyran ring and a dimethoxyphenyl acetamide group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of dihydroquinoline and pyran have shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- Compounds with the dihydroquinoline structure often induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential, leading to cell death through the mitochondrial pathway .

- In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 4.84 μM to 30 μM against various cancer cell lines, indicating significant cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU) .

- Case Study :

Antimicrobial Activity

Compounds similar to the target molecule have been evaluated for their antimicrobial properties.

- Activity Spectrum :

- Research Findings :

Other Pharmacological Activities

The compound may also possess additional biological activities based on its structural components.

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Tables

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : Synthesis requires sequential functionalization of the pyran and quinoline moieties. Key steps include:

- Coupling reactions : Use of activating agents like DCC/DMAP for amide bond formation between the pyran-oxyacetate and 2,5-dimethoxyaniline .

- Purification : Column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) to isolate intermediates, followed by recrystallization (e.g., ethyl acetate) for final product purity .

- Reaction monitoring : TLC and HPLC to track intermediates and confirm stepwise progression .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer :

- NMR spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dihydroquinoline and pyran rings .

- Mass spectrometry : High-resolution ESI/APCI-MS to confirm molecular weight and detect fragmentation patterns .

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethyl acetate), SHELX programs can resolve bond angles and torsional strain in the acetamide linker .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatizing the dihydroquinoline moiety?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for substitutions or oxidations at the dihydroquinoline nitrogen.

- Reaction path screening : ICReDD’s workflow combines DFT calculations with experimental data to prioritize viable pathways (e.g., methyl group functionalization) .

- Docking studies : AutoDock Vina to simulate interactions between derivatized compounds and target proteins (e.g., kinase enzymes) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Comparative SAR analysis : Map substituent effects using analogs (e.g., chlorinated vs. methoxylated phenyl groups) to correlate activity with electronic or steric properties .

- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify selective toxicity .

- Metabolic stability testing : LC-MS/MS to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can crystallographic data inform the design of stable polymorphs?

- Methodological Answer :

- Hirshfeld surface analysis : CrystalExplorer to identify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific packing arrangements .

- Polymorph screening : Use solvent/antisolvent systems (e.g., acetone/water) under varied temperatures to isolate forms with enhanced thermal stability .

- PXRD validation : Compare experimental patterns with Mercury-generated simulations to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.